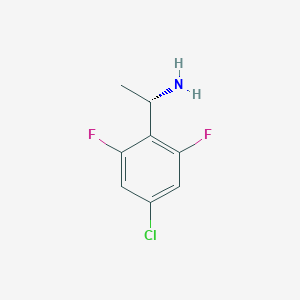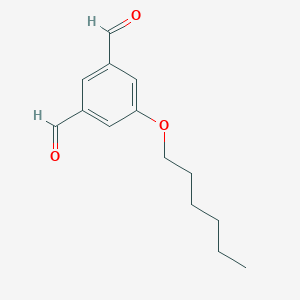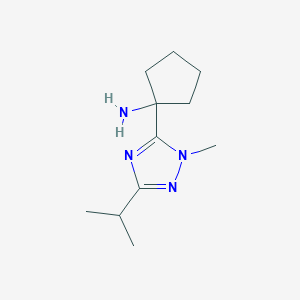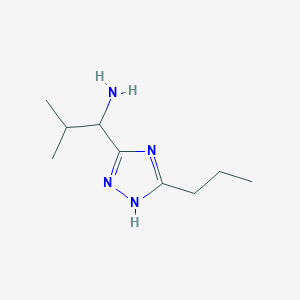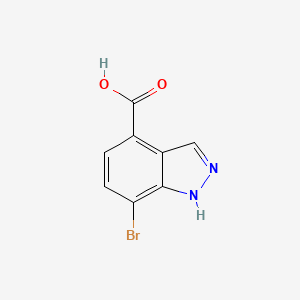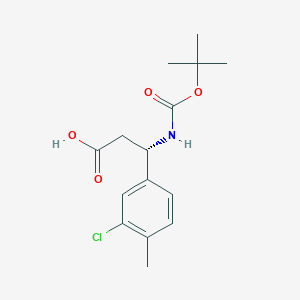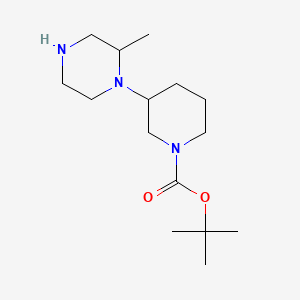
2-ethyl-1-(pyrrolidin-2-ylmethyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethyl-1-(pyrrolidin-2-ylmethyl)-1H-imidazole is a compound that features a pyrrolidine ring attached to an imidazole ring via an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-1-(pyrrolidin-2-ylmethyl)-1H-imidazole typically involves the construction of the pyrrolidine ring followed by its attachment to the imidazole ring. One common method involves the use of microwave-assisted organic synthesis (MAOS) to enhance synthetic efficiency . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-1-(pyrrolidin-2-ylmethyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as sodium periodate (NaIO4).
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can occur at different positions on the imidazole or pyrrolidine rings, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., NaIO4), reducing agents (e.g., LiAlH4), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazole or pyrrolidine rings.
Scientific Research Applications
2-ethyl-1-(pyrrolidin-2-ylmethyl)-1H-imidazole has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-ethyl-1-(pyrrolidin-2-ylmethyl)-1H-imidazole involves its interaction with specific molecular targets. For example, docking analyses suggest that it may bind to the podophyllotoxin pocket of gamma tubulin, contributing to its anticancer activity . The compound’s structure allows it to engage in various interactions with proteins, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine and imidazole derivatives, such as:
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
Uniqueness
2-ethyl-1-(pyrrolidin-2-ylmethyl)-1H-imidazole is unique due to its specific combination of a pyrrolidine ring and an imidazole ring, which imparts distinct chemical and biological properties. This combination allows for a diverse range of interactions and applications that may not be achievable with other similar compounds.
Properties
Molecular Formula |
C10H17N3 |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
2-ethyl-1-(pyrrolidin-2-ylmethyl)imidazole |
InChI |
InChI=1S/C10H17N3/c1-2-10-12-6-7-13(10)8-9-4-3-5-11-9/h6-7,9,11H,2-5,8H2,1H3 |
InChI Key |
UFCIBZMBMGFIJG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=CN1CC2CCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


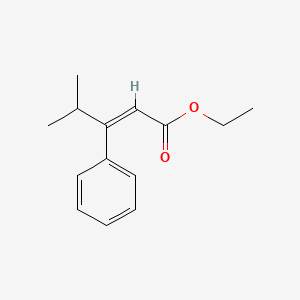
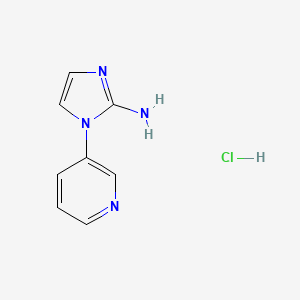
![3-((1h-Benzo[d]imidazol-2-yl)thio)propanal](/img/structure/B13638123.png)
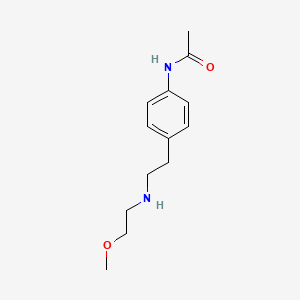
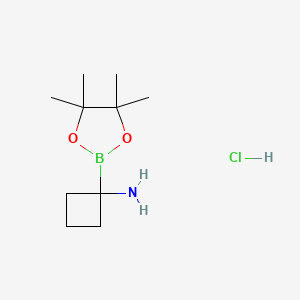
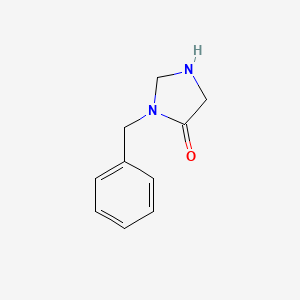
![1-(7-Azabicyclo[2.2.1]heptan-1-yl)ethanol](/img/structure/B13638151.png)
